molecular formula C10H14O2 B2610474 (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol CAS No. 1568043-03-7

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B2610474
CAS No.: 1568043-03-7
M. Wt: 166.22
InChI Key: NATDHZQROBIOSH-QMMMGPOBSA-N
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Description

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with an ethan-1-ol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-methoxy-3-methylphenyl)acetone, using chiral reducing agents to ensure the formation of the (1S) enantiomer. Common reducing agents include borane complexes and chiral catalysts such as oxazaborolidine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes using metal catalysts like palladium or platinum. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-methoxy-3-methylphenyl)acetone or (4-methoxy-3-methylphenyl)acetaldehyde.

    Reduction: Formation of (1S)-1-(4-methoxy-3-methylphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.

    (1S)-1-(4-hydroxy-3-methylphenyl)ethan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.

    (1S)-1-(4-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the benzene ring.

Uniqueness

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interactions with biological targets, making it valuable in various applications.

Properties

IUPAC Name

(1S)-1-(4-methoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHZQROBIOSH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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